Sodium Pyrimidine-2-sulfonate
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Overview
Description
Sodium Pyrimidine-2-sulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by the presence of a pyrimidine ring substituted with a sulfonate group at the 2-position. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium Pyrimidine-2-sulfonate typically involves the sulfonation of pyrimidine derivatives. One common method includes the reaction of pyrimidine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Sodium Pyrimidine-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into sulfinate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinate derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Sodium Pyrimidine-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research has explored its use in developing new drugs with antibacterial and anticancer properties.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium Pyrimidine-2-sulfonate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular pathways. For example, it may act as an inhibitor of protein kinases, which are crucial for cell signaling and growth. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Pyrimidine-2-sulfonamide: Similar structure but with an amide group instead of a sodium sulfonate.
Pyrimidine-2-sulfonic acid: The free acid form of the compound.
Sodium Pyridine-2-sulfonate: A related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: Sodium Pyrimidine-2-sulfonate is unique due to its specific substitution pattern and the presence of the sulfonate group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
sodium;pyrimidine-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3S.Na/c7-10(8,9)4-5-2-1-3-6-4;/h1-3H,(H,7,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXITCGLWZYSCZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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